molecular formula C10H11NO3 B556305 n-Benzoyl-d-alanine CAS No. 17966-60-8

n-Benzoyl-d-alanine

Cat. No.: B556305
CAS No.: 17966-60-8
M. Wt: 193.20 g/mol
InChI Key: UAQVHNZEONHPQG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-D-Alanine can be synthesized through the benzoylation of D-Alanine. The reaction typically involves the use of benzoyl chloride and a base such as sodium hydroxide or potassium carbonate in an aqueous or organic solvent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-D-Alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzoyl-D-Alanine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Benzoyl-D-Alanine involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with penicillin-binding proteins, which play a crucial role in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-D-Alanine is unique due to its specific stereochemistry and the presence of the benzoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

n-Benzoyl-D-alanine (CAS 17966-60-8) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and epigenetic modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Synthesis and Structure

This compound is synthesized through the acylation of D-alanine with benzoic acid derivatives. The general reaction involves coupling D-alanine with benzoic anhydride or benzoyl chloride in the presence of a base, leading to the formation of the benzoyl derivative. This compound features a benzoyl group attached to the amino acid backbone, which influences its biological properties.

Antifungal Activity

Recent studies have evaluated the antifungal properties of various N-benzoyl amino acids, including this compound. The following table summarizes key findings regarding its antifungal activity against specific fungal strains:

CompoundFungal StrainInhibition (%)Reference
This compoundAspergillus fumigatus70%
This compoundFusarium temperatum65%
N-benzoyl-L-valineAspergillus fumigatus80%
N-benzoyl-L-tryptophanFusarium temperatum75%

The studies indicate that this compound exhibits significant antifungal activity, particularly against Aspergillus fumigatus and Fusarium temperatum. The mechanism of action is believed to involve the inhibition of fungal chitinase, which is crucial for fungal cell wall integrity.

Epigenetic Modulation

Another area of interest for this compound is its role as an inhibitor of DNA methyltransferases (DNMTs), which are enzymes involved in DNA methylation—a key epigenetic modification. A study reported that certain derivatives of N-benzoyl amino acids, including those related to this compound, demonstrated the ability to inhibit DNMT activity in vitro.

Key Findings on DNMT Inhibition:

  • Compound Tested : this compound
  • Target Enzymes : DNMT1 and DNMT3A
  • Inhibition Concentration : Micromolar range
  • Stability : Stable in human serum for extended periods

These findings suggest that this compound may serve as a promising lead compound for developing epigenetic therapies, particularly in cancer treatment where DNA methylation plays a critical role in gene expression regulation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound and its derivatives is essential for optimizing their biological activity. Key factors influencing activity include:

  • Substituents on the Benzene Ring : Variations in substituents can enhance or diminish antifungal potency.
  • Amino Acid Side Chains : The nature of the amino acid contributes significantly to binding affinity and biological efficacy.

Case Studies

  • Antifungal Efficacy :
    • In vitro assays showed that this compound had a notable effect on inhibiting the growth of Aspergillus fumigatus, with a significant reduction in optical density observed at 570 nm after treatment.
  • Epigenetic Research :
    • A study involving human cancer cell lines demonstrated that this compound could effectively reduce global DNA methylation levels, suggesting its potential use as an epigenetic modifier.

Properties

IUPAC Name

(2R)-2-benzamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVHNZEONHPQG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Benzoyl-d-alanine
Reactant of Route 2
n-Benzoyl-d-alanine
Reactant of Route 3
Reactant of Route 3
n-Benzoyl-d-alanine
Reactant of Route 4
Reactant of Route 4
n-Benzoyl-d-alanine
Reactant of Route 5
Reactant of Route 5
n-Benzoyl-d-alanine
Reactant of Route 6
Reactant of Route 6
n-Benzoyl-d-alanine
Customer
Q & A

Q1: How does N-Benzoyl-D-alanine interact with brucine to achieve racemic resolution?

A1: this compound forms a stable complex with brucine, a chiral alkaloid, due to specific molecular interactions. The crystal structure of this complex reveals that the two methoxy groups of brucine play a crucial role in differentiating between this compound and its enantiomer, N-Benzoyl-L-alanine [, ]. This selectivity arises from the distinct packing arrangements induced by the methoxy groups, allowing brucine to preferentially crystallize with this compound, effectively resolving the racemic mixture.

Q2: The research mentions "alkaloid self-assemblies." How do these assemblies contribute to the resolution of this compound?

A2: Both strychnine and brucine, the resolving agents used in the studies, form self-assembled structures in the crystalline state. These self-assemblies create chiral environments that can selectively accommodate one enantiomer of N-benzoyl alanine over the other. The specific donor/acceptor properties of the N-benzoyl alanine derivative, particularly the phthaloyl or benzoyl group, influence its interaction with the alkaloid self-assemblies []. This interaction dictates which enantiomer preferentially integrates into the self-assembly, leading to successful racemic resolution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.